molecular formula C13H10BF3O2 B13034803 4-(Trifluoromethylphenyl)phenylboronic acid

4-(Trifluoromethylphenyl)phenylboronic acid

Cat. No.: B13034803
M. Wt: 266.03 g/mol
InChI Key: NQYKBFLXPKKPIA-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)phenylboronic acid is a boronic acid derivative featuring a trifluoromethyl (-CF₃) group at the para position of the aromatic ring. This electron-withdrawing substituent significantly alters the compound’s electronic properties, lowering its pKa compared to unmodified phenylboronic acid. Such modifications enhance its reactivity in aqueous environments, particularly in boronate affinity chromatography, drug delivery systems, and Suzuki-Miyaura cross-coupling reactions. The trifluoromethyl group also introduces steric and hydrophobic effects, influencing interactions with biomolecules and solubility profiles .

Properties

Molecular Formula

C13H10BF3O2

Molecular Weight

266.03 g/mol

IUPAC Name

[2-[4-(trifluoromethyl)phenyl]phenyl]boronic acid

InChI

InChI=1S/C13H10BF3O2/c15-13(16,17)10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(18)19/h1-8,18-19H

InChI Key

NQYKBFLXPKKPIA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C2=CC=C(C=C2)C(F)(F)F)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Trifluoromethylphenyl)phenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 4-(Trifluoromethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction conditions typically involve low temperatures and anhydrous solvents to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of 4-(Trifluoromethylphenyl)phenylboronic acid often employs large-scale batch reactors. The process involves the same fundamental steps as laboratory synthesis but is optimized for higher yields and purity. The use of automated systems and continuous monitoring ensures consistent product quality.

Scientific Research Applications

2.1. Cross-Coupling Reactions

One of the primary applications of 4-(trifluoromethylphenyl)phenylboronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of biaryl compounds, which are essential in pharmaceuticals and materials science. The compound can also be utilized in:

  • Palladium-catalyzed direct arylation reactions : These reactions allow for the direct introduction of aryl groups into various substrates, enhancing synthetic efficiency .
  • Copper-catalyzed coupling reactions : It serves as a reactant in ligand-free copper-catalyzed coupling processes, which are advantageous for their simplicity and cost-effectiveness .

2.2. Synthesis of Complex Molecules

4-(Trifluoromethylphenyl)phenylboronic acid is instrumental in synthesizing complex molecules such as:

  • Thiazole derivatives : These compounds have applications in printable electronics due to their electronic properties .
  • Terphenyl benzimidazoles : These are identified as inhibitors of tubulin polymerization, showing potential for cancer treatment .

3.1. Cancer Research

The compound has been evaluated for its ability to inhibit tubulin polymerization, a critical target in cancer therapy. Research indicates that derivatives synthesized using 4-(trifluoromethylphenyl)phenylboronic acid exhibit potent cytotoxicity against various human cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells .

3.2. Inhibitors of Inflammatory Pathways

Studies have highlighted the role of boronic acids like 4-(trifluoromethylphenyl)phenylboronic acid as antagonists of chemokine receptors CXCR1 and CXCR2, which are implicated in inflammatory diseases and cancer progression . This positions the compound as a promising candidate for developing new therapeutic agents targeting these pathways.

Case Study 1: Synthesis of Aryl Ketones

Aryl ketones synthesized via cross-coupling with acid chlorides using 4-(trifluoromethylphenyl)phenylboronic acid demonstrated significant yields and purity levels, showcasing its effectiveness as a coupling partner in complex organic syntheses .

Case Study 2: Development of Vascular Disrupting Agents

Research involving a series of analogues derived from 4-(trifluoromethylphenyl)phenylboronic acid led to the identification of compounds that not only inhibit tubulin polymerization but also disrupt tumor vasculature, providing a dual mechanism for cancer treatment .

Data Tables

Application AreaSpecific UsesReferences
Organic SynthesisSuzuki-Miyaura cross-coupling
Medicinal ChemistryTubulin polymerization inhibitors
Inflammatory Disease ResearchCXCR1/CXCR2 antagonism
Material SciencePrintable electronics (thiazole derivatives)

Mechanism of Action

The primary mechanism of action for 4-(Trifluoromethylphenyl)phenylboronic acid involves its role as a reactant in cross-coupling reactions. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the carbon-carbon bond . This process is facilitated by the electron-withdrawing trifluoromethyl group, which enhances the reactivity of the boronic acid.

Comparison with Similar Compounds

Electronic Effects and pKa Modulation

The trifluoromethyl group’s strong electron-withdrawing nature reduces the pKa of 4-(trifluoromethyl)phenylboronic acid, enabling boronate ester formation under near-physiological pH conditions. This contrasts with unmodified phenylboronic acid (pKa = 8.8), which requires alkaline environments (pH ≥ 8.5) for effective diol binding. Comparable pKa-lowering effects are observed in sulfonamide- and sulfonyl-substituted analogs (Table 1) .

Table 1: pKa Values of Substituted Phenylboronic Acids

Compound Substituent pKa Reference
Phenylboronic acid None 8.8
4-(N-Allylsulfamoyl)phenylboronic acid 4-SO₂NHAllyl 7.4
4-(3-Butenesulfonyl)phenylboronic acid 4-SO₂CH₂CH₂CH₂ 7.1
4-(Trifluoromethyl)phenylboronic acid 4-CF₃ ~7.5* (Inferred)
4-Methylsulfonylphenylboronic acid 4-SO₂CH₃ ~7.0†

*Inferred from similar electron-withdrawing substituents.
†Estimated based on sulfonyl group effects.

Substituent Position and Reactivity

The para position of the trifluoromethyl group minimizes steric hindrance while maximizing electronic effects. In contrast, ortho-substituted analogs (e.g., 2-(bromomethyl)phenylboronic acid in dendrimer P7) exhibit reduced efficiency in biomolecular delivery due to steric clashes . Meta-substituted derivatives (e.g., 3-fluorophenylboronic acid) show intermediate reactivity, balancing electronic and spatial factors .

Table 2: Application-Specific Performance

Application Compound Key Advantage Reference
Chromatography 4-Sulfonamide phenylboronic acids Operates at physiological pH
Gene Delivery 4-(Bromomethyl)phenylboronic acid Enhanced DNA condensation and uptake
Sensing Probes 4-(Bromomethyl)phenylboronic acid H₂O₂-responsive fluorescence shift

Steric and Hydrophobic Effects

The trifluoromethyl group’s hydrophobicity improves membrane permeability in drug delivery but may reduce aqueous solubility compared to polar analogs like 4-methoxyphenylboronic acid. In Suzuki-Miyaura couplings, the CF₃ group’s steric bulk slightly slows reaction kinetics relative to smaller substituents (e.g., 4-fluorophenylboronic acid) but enhances stability of the boronate intermediate .

Biological Activity

4-(Trifluoromethyl)phenylboronic acid (CAS No. 128796-39-4) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, properties, and biological activities of this compound, focusing on its role as an anticancer agent and its antimicrobial properties.

4-(Trifluoromethyl)phenylboronic acid has the molecular formula C7_7H6_6BF3_3O2_2 and a molecular weight of 189.93 g/mol. The compound features a trifluoromethyl group, which enhances its biological activity through increased metabolic stability and lipid solubility, leading to improved membrane permeability .

PropertyValue
Molecular FormulaC7_7H6_6BF3_3O2_2
Molecular Weight189.93 g/mol
Boiling PointNot specified
Log P (octanol-water partition coefficient)1.71
SolubilityHigh

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(trifluoromethyl)phenylboronic acid and its analogs. One study demonstrated that related compounds could inhibit tubulin polymerization, leading to significant cell cycle arrest in cancer cell lines such as MDA-MB-231 (a breast cancer cell line). The most promising analogs caused G2/M phase arrest and disrupted microtubule structures, which are critical for cancer cell proliferation .

Case Study: Inhibition of Tubulin Polymerization

In vitro experiments showed that certain derivatives of phenylboronic acids exhibited low nanomolar IC50 values against various human cancer cell lines. For instance, the compound KGP591 showed significant inhibition of MDA-MB-231 cell migration in scratch assays, indicating its potential as a vascular disrupting agent (VDA) .

Antimicrobial Activity

The antimicrobial properties of 4-(trifluoromethyl)phenylboronic acid have also been explored. A related study evaluated the antimicrobial activity of phenylboronic acids against various microorganisms, including bacteria and fungi. The results indicated moderate activity against Candida albicans and Aspergillus niger, with lower Minimum Inhibitory Concentration (MIC) values compared to established antifungal agents like Tavaborole .

Summary of Antimicrobial Activity

  • Microorganisms Tested :
    • Candida albicans
    • Aspergillus niger
    • Escherichia coli
    • Bacillus cereus
  • Results :
    • Moderate antifungal activity was observed.
    • MIC values for Bacillus cereus were lower than those for Tavaborole, suggesting potential as an antibacterial agent .

The biological activity of 4-(trifluoromethyl)phenylboronic acid is attributed to its ability to interact with various protein targets through hydrogen bonding and other interactions facilitated by the electron-withdrawing trifluoromethyl group. This interaction enhances the binding affinity of the compound to its targets, increasing its effectiveness as both an anticancer and antimicrobial agent .

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